molecular formula C20H14FN3OS B2458113 (E)-3-(4-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide CAS No. 1799263-00-5

(E)-3-(4-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide

Cat. No.: B2458113
CAS No.: 1799263-00-5
M. Wt: 363.41
InChI Key: XUGAHZLHKRGCQW-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide is a complex organic compound featuring a fluorophenyl group, an imidazo[2,1-b]thiazole moiety, and an acrylamide functional group

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3OS/c21-15-8-5-14(6-9-15)7-10-19(25)22-17-4-2-1-3-16(17)18-13-24-11-12-26-20(24)23-18/h1-13H,(H,22,25)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGAHZLHKRGCQW-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C=CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)/C=C/C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the imidazo[2,1-b]thiazole core: This can be achieved through the cyclization of appropriate thioamide and α-halo ketone precursors.

    Introduction of the fluorophenyl group: This step often involves a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated imidazo[2,1-b]thiazole intermediate.

    Formation of the acrylamide moiety: The final step involves the reaction of the intermediate with acryloyl chloride under basic conditions to form the acrylamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the imidazo[2,1-b]thiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Applications

Research indicates that (E)-3-(4-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide exhibits significant antiproliferative effects against various cancer cell lines. Its mechanism of action may involve the modulation of key signaling pathways related to cell cycle regulation and apoptosis.

Case Study 1: Anticancer Activity

A study conducted by Romagnoli et al. demonstrated that derivatives related to imidazo[2,1-b]thiazoles exhibited potent cytotoxicity against murine leukemia cells with IC50 values as low as 0.5 µM. These findings suggest that the structural characteristics of these compounds enhance their biological activity significantly.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies indicate that related thiazole derivatives possess notable effects against a range of pathogens.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, compounds derived from thiazole structures demonstrated effective inhibition against various microbial strains. The reported minimum inhibitory concentrations (MICs) were notably low, indicating strong potential for therapeutic applications in infectious diseases.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of related thiazole derivatives suggests moderate solubility in organic solvents but limited water solubility, which may influence bioavailability. Toxicity studies have shown that certain derivatives exhibit low toxicity to human cells while maintaining high efficacy against cancer cells.

Activity TypeCell Line/PathogenIC50/MIC ValueReference
AnticancerMurine Leukemia0.5 µMRomagnoli et al.
AntimicrobialVarious StrainsLow MICStudy on thiazole derivatives

Mechanism of Action

The mechanism of action of (E)-3-(4-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[2,1-b]thiazole moiety can form hydrogen bonds and π-π interactions with target proteins, while the acrylamide group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide
  • (E)-3-(4-bromophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide
  • (E)-3-(4-methylphenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide

Uniqueness

The uniqueness of (E)-3-(4-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide lies in the presence of the fluorophenyl group, which can enhance the compound’s stability and bioavailability. The fluorine atom can also influence the compound’s electronic properties, making it distinct from its chlorinated, brominated, or methylated analogs.

Biological Activity

(E)-3-(4-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines an acrylamide backbone with an imidazo[2,1-b]thiazole moiety. Its molecular formula is C19H15FN4OSC_{19}H_{15}FN_{4}OS, with a molecular weight of approximately 350.41 g/mol. The presence of the fluorine atom in the phenyl group is notable for its influence on biological activity, often enhancing pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The imidazo[2,1-b]thiazole core is known for its ability to inhibit various kinases, which play critical roles in cellular signaling pathways associated with cancer and other diseases.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, imidazo[2,1-b]thiazole derivatives have been shown to selectively inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. A study demonstrated that certain derivatives displayed IC50 values in the low micromolar range against various cancer cell lines .

Antimicrobial Activity

The compound's structural analogs have also been evaluated for antimicrobial properties. For example, derivatives containing the imidazo[2,1-b]thiazole moiety showed promising activity against Mycobacterium tuberculosis with IC50 values as low as 2.32 µM . This suggests that this compound may possess similar antimicrobial potential.

Study 1: Kinase Inhibition

A detailed investigation into small molecule kinase inhibitors highlighted the role of compounds like this compound in inhibiting EGFR (epidermal growth factor receptor). The study reported that similar compounds bind effectively to the ATP-binding site of EGFR, leading to significant therapeutic effects in non-small cell lung cancer models .

Study 2: Antimycobacterial Activity

Another study focused on the synthesis and evaluation of imidazo[2,1-b]thiazole derivatives for their antitubercular activity. The most active compounds demonstrated selective inhibition against Mycobacterium tuberculosis without affecting non-tuberculous mycobacteria . This highlights the potential for developing targeted therapies based on the structural characteristics of this compound.

Table: Summary of Biological Activities

Activity TypeTarget Organism/PathwayIC50 ValueReference
AnticancerVarious Cancer Cell LinesLow Micromolar
AntimicrobialMycobacterium tuberculosis2.32 µM
Kinase InhibitionEGFRSub-micromolar

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(4-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide, and how can purity be maximized?

  • Methodological Answer : A multi-step approach is typically employed:

  • Step 1 : Couple the imidazo[2,1-b]thiazole core (synthesized via cyclization of thioamides) with a 2-aminophenyl group using Buchwald-Hartwig amination or Ullmann coupling .
  • Step 2 : Introduce the (E)-3-(4-fluorophenyl)acrylamide moiety via a Heck reaction or Michael addition under controlled pH and temperature (e.g., 60–80°C in DMF with triethylamine as a base) .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .

Q. How is the structural conformation of this compound validated, and what analytical techniques are critical?

  • Methodological Answer :

  • X-ray crystallography confirms the (E)-configuration of the acrylamide group and planarity of the imidazo[2,1-b]thiazole system .
  • 1H/13C NMR identifies key protons (e.g., vinyl protons at δ 6.8–7.2 ppm, fluorophenyl aromatic signals) and carbon environments .
  • FT-IR verifies functional groups (C=O stretch at ~1650 cm⁻¹, C-F stretch at ~1220 cm⁻¹) .

Q. What preliminary biological screening assays are recommended to assess its therapeutic potential?

  • Methodological Answer :

  • Antiproliferative Activity : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay, with IC₅₀ values calculated using dose-response curves (48–72 hr exposure) .
  • Apoptosis Induction : Measure caspase-3/7 activation via fluorometric assays or Annexin V/PI staining .
  • Target Engagement : Use kinase profiling panels or thermal shift assays to identify binding partners (e.g., SIRT1, carbonic anhydrase isoforms) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during acrylamide coupling?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates; avoid protic solvents that may hydrolyze the acrylamide .
  • Catalyst Screening : Pd(OAc)₂/Xantphos systems improve coupling efficiency for sterically hindered aryl groups .
  • Kinetic Monitoring : Employ in-situ HPLC or TLC (Rf tracking) to detect byproducts (e.g., Z-isomers or dimerization) and adjust reaction time/temperature .

Q. How should contradictory bioactivity data (e.g., variable IC₅₀ across cell lines) be analyzed?

  • Methodological Answer :

  • Mechanistic Profiling : Compare transcriptomic or proteomic profiles of responsive vs. resistant cell lines to identify differential pathway activation (e.g., ER stress vs. mitochondrial apoptosis) .
  • Metabolic Stability : Assess compound stability in cell culture media (e.g., serum protein binding via equilibrium dialysis) to explain potency discrepancies .
  • Structural Analogues : Synthesize derivatives (e.g., fluorophenyl → chlorophenyl substitution) to isolate structure-activity relationships (SAR) .

Q. What computational strategies are effective for predicting off-target interactions or toxicity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to screen against the human kinome or GPCR databases; prioritize targets with Glide scores < -7.0 kcal/mol .
  • QSAR Modeling : Train models on imidazo[2,1-b]thiazole derivatives to predict ADMET properties (e.g., hepatic clearance, hERG inhibition) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability to primary targets (e.g., SIRT1) and identify potential allosteric pockets .

Q. How can the compound’s synergy with established therapeutics (e.g., cisplatin, paclitaxel) be systematically evaluated?

  • Methodological Answer :

  • Combination Index (CI) : Use the Chou-Talalay method (CompuSyn software) to quantify synergy (CI < 1) in dose-matrix assays .
  • Mechanistic Cross-Talk : Profile pathway modulation via phosphoproteomics (e.g., p-AMPK, p-AKT) to identify cooperative signaling nodes .
  • In Vivo Validation : Test co-administration in xenograft models (e.g., BALB/c mice) with tumor volume reduction and toxicity monitoring (ALT/AST levels) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.